(3S)-3-chloranylbutan-2-one
Description
Overview of α-Haloketone Functional Group Chemistry
The general structure of an α-haloketone can be represented as RR′C(X)C(=O)R″, where R, R', and R" are alkyl or aryl groups, and X is a halogen. wikipedia.orgchemeurope.com A key structural feature is the preferred cisoid conformation, where the halogen and the carbonyl oxygen lie in the same plane to minimize steric hindrance. wikipedia.orgchemeurope.comhandwiki.org
The chemistry of α-haloketones is dominated by their high reactivity, which stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen. handwiki.orgnih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. chemeurope.comnih.gov This heightened reactivity is demonstrated by the fact that chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.orgchemeurope.com
Furthermore, the two electron-withdrawing groups (carbonyl and halogen) render the α-hydrogens acidic, making them susceptible to abstraction by a base. chemeurope.comnih.gov This dual reactivity allows α-haloketones to participate in a wide array of chemical transformations. chemeurope.comhandwiki.org
Synthesis and Reactions: α-Haloketones are typically synthesized by the reaction of carbonyl compounds with halogenating agents like elemental halogens (chlorine, bromine) or N-halosuccinimides. wikipedia.orgchemeurope.comhandwiki.org They serve as versatile precursors in numerous reactions, including:
Nucleophilic Substitution: They are potent alkylating agents, readily reacting with various nucleophiles. wikipedia.orgjove.com
Favorskii Rearrangement: In the presence of a base, the abstraction of an acidic α-hydrogen can lead to a rearrangement to form carboxylic acid derivatives. wikipedia.orgchemeurope.com
Heterocycle Synthesis: Their bifunctional nature makes them crucial building blocks for a variety of heterocycles, such as thiazoles and pyrroles, through reactions like the Hantzsch thiazole (B1198619) synthesis. wikipedia.orghandwiki.orgnih.gov
Reductive Dehalogenation: The halogen group can be removed to yield the parent ketone. wikipedia.org
Significance of Chiral α-Haloketones in Contemporary Organic Synthesis
Chiral organohalo compounds, including α-haloketones, are highly valuable intermediates in synthetic organic chemistry. acs.org The presence of a defined stereocenter is crucial in the synthesis of complex molecules, particularly pharmaceuticals, where a specific enantiomer is often responsible for the desired biological activity. acs.org
Chiral α-haloketones are essential building blocks for the synthesis of several HIV protease inhibitors, such as atazanavir (B138) and darunavir. acs.org The development of methods for the asymmetric synthesis of these compounds is an active area of research. wikipedia.orgnih.gov Strategies include:
Organocatalysis: Using chiral catalysts, such as those based on proline and cinchona alkaloids, to introduce chirality during the halogenation step. wikipedia.orgacs.org
From Chiral Precursors: Synthesizing them from readily available chiral starting materials like N-protected amino acids. acs.org
Enantioselective Reduction: The asymmetric reduction of α-haloketones can produce chiral halohydrins, which are precursors to optically pure epoxides—another important class of synthetic intermediates. nih.gov
The ability to synthesize specific enantiomers of α-haloketones with high purity allows for the construction of stereochemically complex target molecules with greater efficiency and control. acs.orgthieme-connect.com
Stereochemical Attributes of 3-Chlorobutan-2-one
3-Chlorobutan-2-one (CH₃CHClCOCH₃) is a chiral molecule because the carbon atom at the C-3 position is a stereocenter—it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and an acetyl group. sigmaaldrich.comchegg.com Due to this single chiral center, 3-chlorobutan-2-one can exist as a pair of enantiomers: (3S)-3-chlorobutan-2-one and (3R)-3-chlorobutan-2-one. chegg.com These enantiomers are non-superimposable mirror images of each other. stackexchange.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇ClO | sigmaaldrich.comnist.gov |
| Molecular Weight | 106.55 g/mol | sigmaaldrich.comnih.gov |
| Boiling Point | 114-117 °C | sigmaaldrich.comchemicalbook.com |
| Density | 1.055 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.421 | sigmaaldrich.comchemicalbook.com |
| CAS Number | 4091-39-8 | sigmaaldrich.comnist.gov |
As established, 3-chlorobutan-2-one possesses a single stereocenter and therefore exists only as a pair of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. For diastereomers to exist, a molecule must have at least two stereocenters. rutgers.edupdx.edu
To illustrate the concept of diastereomers in a butanone-related structure, we can consider the reduction of 3-chlorobutan-2-one to 3-chlorobutan-2-ol. The reduction of the ketone to an alcohol creates a second chiral center at the C-2 position. echemi.com 3-Chlorobutan-2-ol has two chiral centers (C-2 and C-3) and can therefore exist as a maximum of 2² = 4 stereoisomers. echemi.comstackexchange.com
These four stereoisomers consist of two pairs of enantiomers:
(2R, 3R)-3-chlorobutan-2-ol and (2S, 3S)-3-chlorobutan-2-ol are enantiomers. stackexchange.comstackexchange.com
(2R, 3S)-3-chlorobutan-2-ol and (2S, 3R)-3-chlorobutan-2-ol are enantiomers. echemi.comstackexchange.com
The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. For example, (2R, 3R)-3-chlorobutan-2-ol is a diastereomer of (2R, 3S)-3-chlorobutan-2-ol because they have the same configuration at one stereocenter (R at C-2) but opposite configurations at the other (R vs. S at C-3). rutgers.edureddit.com Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.
| Stereoisomer | Relationship to (2R, 3R) Isomer |
|---|---|
| (2R, 3R)-3-chlorobutan-2-ol | Identity |
| (2S, 3S)-3-chlorobutan-2-ol | Enantiomer |
| (2R, 3S)-3-chlorobutan-2-ol | Diastereomer |
| (2S, 3R)-3-chlorobutan-2-ol | Diastereomer |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-chlorobutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRLHCSLQUXLL-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 3s 3 Chloranylbutan 2 One and α Haloketones
Nucleophilic Reactions and Transformation Pathways
The primary mode of reaction for α-haloketones is nucleophilic substitution at the α-carbon. These reactions predominantly proceed through an S(_N)2 mechanism, which is favored over the S(_N)1 pathway due to the electronic destabilization of a carbocation adjacent to the electron-withdrawing carbonyl group. nih.govwikipedia.org The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and thus more reactive towards nucleophiles compared to analogous alkyl halides. nih.gov
α-Haloketones exhibit broad reactivity with a variety of nucleophiles, with oxygen, nitrogen, and sulfur nucleophiles being extensively studied. These reactions often serve as pivotal steps in the synthesis of heterocyclic compounds. nih.gov The choice of a less basic nucleophile is often crucial, as strongly basic conditions can promote the formation of enolates, leading to alternative reaction pathways. jove.com
With oxygen nucleophiles , such as alkoxides, the reaction can lead to the formation of α-hydroxy ketones or their corresponding ethers. The reaction of α-haloketones with carboxylates can yield α-acyloxy ketones.
Nitrogen nucleophiles , including primary and secondary amines, react with α-haloketones to produce α-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrazines. The reaction with ammonia (B1221849) or primary amines can lead to the formation of imine derivatives.
Sulfur nucleophiles , which are generally soft and highly nucleophilic, readily react with α-haloketones. Thiolates, for instance, displace the halide to form α-thio ketones. Reactions with thioamides or thioureas are classical methods for the synthesis of thiazoles. wikipedia.org
Table 1: Examples of Nucleophilic Substitution Reactions of α-Haloketones
| Nucleophile Type | Nucleophile Example | α-Haloketone Example | Product Type |
| Oxygen | Sodium methoxide | α-chlorocyclohexanone | α-methoxycyclohexanone |
| Nitrogen | Aniline | Phenacyl bromide | 2-phenylamino-1-phenylethanone |
| Sulfur | Sodium thiophenoxide | Chloroacetone (B47974) | 1-(Phenylthio)propan-2-one |
| Nitrogen/Sulfur | Thioacetamide | Bromoacetone | 2,4-Dimethylthiazole |
Nucleophilic substitution reactions at the chiral center of α-haloketones, such as (3S)-3-chloranylbutan-2-one, are characterized by a high degree of stereospecificity. Given that these reactions predominantly follow an S(_N)2 pathway, the nucleophile attacks the electrophilic α-carbon from the side opposite to the leaving group (the halogen). This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.
This inherent stereospecificity of the S(_N)2 mechanism ensures that the chirality of the starting material is not lost but is inverted in the product. Therefore, the reaction is enantiopreservative in the sense that a single enantiomer of the reactant is converted into a single enantiomer of the product, with a predictable and inverted stereochemistry. For instance, the reaction of this compound with a nucleophile would be expected to yield the corresponding (3R)-substituted butan-2-one. This predictable stereochemical outcome is of significant importance in asymmetric synthesis, where the control of stereochemistry is paramount.
Rearrangement Reactions
In addition to direct substitution, α-haloketones are prone to undergo rearrangement reactions under specific conditions, leading to structurally diverse products. The Favorskii and Perkow rearrangements are two of the most significant examples.
The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.orgadichemistry.com The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org
The reaction is initiated by the abstraction of an acidic α'-proton (a proton on the carbon on the other side of the carbonyl group from the halogen) by a base, forming an enolate. This is followed by an intramolecular S(_N)2 reaction where the enolate attacks the carbon bearing the halogen, leading to the formation of a bicyclic or spirocyclic cyclopropanone intermediate. Subsequent nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. This ring-opening occurs in a manner that generates the more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. adichemistry.com In the case of cyclic α-haloketones, the Favorskii rearrangement results in a ring contraction. wikipedia.org
Theoretical studies have investigated the stereochemistry of the cyclopropanone formation step, identifying both "inversion" and "retention" pathways, with the inversion mechanism generally being favored. acs.orgresearchgate.net For α-haloketones that cannot form an enolate at the α'-position, an alternative "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur via a semi-benzilic acid type mechanism. wikipedia.orgadichemistry.com
The reaction of α-haloketones with trialkyl phosphites can proceed through two competing pathways: the Michaelis-Arbuzov reaction and the Perkow reaction. wikipedia.org The Michaelis-Arbuzov reaction involves a nucleophilic attack of the phosphite (B83602) on the α-carbon, displacing the halide and ultimately forming a β-ketophosphonate.
In contrast, the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone. wikipedia.org This leads to the formation of a zwitterionic intermediate which then rearranges, with the elimination of the halide, to form a vinyl phosphate. wikipedia.org The Perkow reaction is thus a competing pathway to the Michaelis-Arbuzov reaction, and the regioselectivity (attack at the α-carbon versus the carbonyl carbon) is influenced by factors such as the structure of the α-haloketone and the reaction conditions. rsc.org Computational studies have been employed to analyze the mechanistic pathways of both reactions to understand the factors governing this competition. researchgate.net
Carbon-Carbon Bond Formation Reactions
α-Haloketones are valuable substrates for the formation of new carbon-carbon bonds, expanding their synthetic utility beyond simple substitution and rearrangement reactions. The electrophilic nature of the α-carbon allows it to react with various carbon nucleophiles.
One important class of such reactions is the alkylation of enolates and other carbanions with α-haloketones. For instance, the enolate of a ketone can react with an α-haloketone to form a 1,4-dicarbonyl compound.
The Reformatsky reaction provides a method for the formation of β-hydroxy ketones. In a variation of the classical Reformatsky reaction, an organozinc reagent, formed from an α-halo ketone, can add to an aldehyde or another ketone. acs.orgpsiberg.com Titanium-catalyzed versions of this reaction have also been developed, allowing the coupling of α-halo ketones with aldehydes under mild, neutral conditions. acs.org
The Darzens condensation (or glycidic ester condensation) involves the reaction of an α-halo ketone with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ketone. wikipedia.org The reaction proceeds via the formation of a carbanion at the halogenated carbon, which then acts as a nucleophile, attacking the carbonyl group of the other reactant. An subsequent intramolecular S(_N)2 reaction then forms the epoxide ring. wikipedia.orglscollege.ac.in
Table 2: Carbon-Carbon Bond Forming Reactions with α-Haloketones
| Reaction Name | Reactants | Product Type |
| Alkylation | α-Haloketone + Enolate | 1,4-Dicarbonyl compound |
| Reformatsky Reaction | α-Haloketone + Aldehyde/Ketone (with Zn or Ti catalyst) | β-Hydroxy ketone |
| Darzens Condensation | α-Haloketone + Aldehyde/Ketone (with base) | α,β-Epoxy ketone |
Reactions with Organometallic Species, including Grignard Reagents
α-Haloketones readily react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These strong nucleophiles preferentially attack the electrophilic carbonyl carbon. youtube.com The initial nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol. youtube.com
A key feature of the reaction with Grignard reagents is the potential to generate a new stereocenter at the carbonyl carbon. The reaction of an α-haloketone with a Grignard reagent converts the trigonal planar carbonyl carbon into a tetrahedral carbon in the resulting alcohol, which can lead to the formation of chiral products. youtube.com
| Reagent | Substrate | Product Type | Key Transformation |
| Grignard Reagent (RMgX) | α-Haloketone | Tertiary Halohydrin | Nucleophilic addition to the carbonyl carbon |
| Organolithium (RLi) | α-Haloketone | Tertiary Halohydrin | Nucleophilic addition to the carbonyl carbon |
Participation in Aldol (B89426) and Crossed Aldol Condensations
α-Haloketones can participate in aldol and crossed aldol condensations, which are fundamental carbon-carbon bond-forming reactions. wikipedia.org In these reactions, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, also known as an aldol. wikipedia.org The acidic nature of the α-hydrogen in α-haloketones, due to the electron-withdrawing effects of both the carbonyl and the halogen, facilitates the formation of the enolate nucleophile in the presence of a base. wikipedia.org
In a crossed aldol condensation, two different carbonyl compounds are used. libretexts.org To avoid a complex mixture of products, the reaction is often designed so that one of the carbonyl compounds cannot form an enolate and can only act as the electrophile. wikipedia.orglibretexts.org For example, an α-haloketone can be reacted with an aldehyde that lacks α-hydrogens. wikipedia.org The initial product of this reaction is a halohydrin, which can subsequently cyclize in the presence of a base to form an oxirane. wikipedia.org
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.org
| Reaction Type | Reactants | Product |
| Aldol Condensation | Two molecules of an α-haloketone | β-hydroxy-α'-halo-ketone |
| Crossed Aldol Condensation | α-Haloketone and an aldehyde/ketone | β-hydroxy-α-halo-ketone |
| Claisen-Schmidt Condensation | α-Haloketone and an aromatic aldehyde | α,β-unsaturated-α'-halo-ketone |
Cycloaddition and Heterocyclic Annulation Strategies
α-Haloketones are valuable precursors for the synthesis of various heterocyclic compounds due to their bifunctional nature, possessing two electrophilic sites at the α-carbon and the carbonyl carbon. wikipedia.orgacs.org This dual reactivity allows them to participate in cycloaddition and annulation reactions to form a wide range of ring systems. libretexts.org
The reaction of α-haloketones with hydrazine (B178648) and its derivatives is a common method for the synthesis of pyrazolines and other nitrogen-containing heterocycles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the halogen to form the heterocyclic ring.
Amidrazones, which can be synthesized from hydrazonoyl halides, react with α-haloesters in the presence of a base to yield 1,3,5-substituted 4,5-dihydro-1,2,4-triazin-6-ones. tubitak.gov.trresearchgate.net This reaction provides a route to complex nitrogen-containing heterocyclic systems.
α-Haloketones are key building blocks in the synthesis of selenium-containing heterocycles like selenazoles and selenazines. researchgate.net The Hantzsch synthesis, a classic method for thiazole (B1198619) synthesis, can be adapted for selenazoles by reacting an α-haloketone with a selenoamide. irapa.org For instance, 2,4-diaryl-1,3-selenazoles can be prepared by the cyclization of primary arylselenoamides with α-bromoketones. irapa.org Similarly, 2-amino-1,3-selenazoles are synthesized from the reaction of α-haloketones with selenourea. nih.gov
The reaction of arylselenocarboxamides with α-halo carbonyl compounds, such as 3-chlorobutan-2-one, leads to the formation of substituted 2-aryl-1,3-selenazoles. researchgate.net When β-halo carbonyl compounds are used instead, six-membered 1,3-selenazine derivatives are obtained. researchgate.net
| Heterocycle | Reactants |
| Pyrazolines | α-Haloketone, Hydrazine |
| 4,5-dihydro-1,2,4-triazin-6-ones | α-Haloester, Amidrazone |
| Selenazoles | α-Haloketone, Selenoamide/Selenourea |
| Selenazines | β-Haloketone, Selenoamide |
Reductive Transformations
α-Haloketones can undergo various reductive transformations, including the reduction of the carbonyl group and the cleavage of the carbon-halogen bond. wikipedia.org These reactions provide access to important synthetic intermediates.
Reductive dehalogenation of α-haloketones can be achieved to form enolates. wikipedia.org This process involves the reduction of the carbon-halogen bond, leading to the formation of a site-specific enolate that can then participate in various reactions like alkylation or aldol additions. wikipedia.org
The asymmetric reduction of α-haloketones is a valuable method for producing chiral halohydrins, which are important intermediates in the synthesis of biologically active compounds. nih.gov This transformation can be achieved using various methods, including biocatalysis and chiral reducing agents. almacgroup.comnih.gov
Biocatalytic reductions using carbonyl reductases (CREDs) have shown high specificity and enantioselectivity in converting α-halo ketones to their corresponding α-halo alcohols. almacgroup.com These enzymatic reductions often proceed in good yields and with high stereoselectivity. almacgroup.com
Chiral modifying agents can be used in conjunction with standard reducing agents like sodium borohydride (B1222165) to achieve asymmetric reduction. For example, chiral amino alcohols have been used as auxiliaries with borane (B79455) to reduce α-halogeno ketones to optically active halohydrins with high enantioselectivity. The goal of these asymmetric reductions is to convert a prochiral ketone into a chiral alcohol, a key transformation in the synthesis of single-enantiomer pharmaceuticals. nih.govwikipedia.orgias.ac.in
| Reduction Method | Product | Key Feature |
| Biocatalytic Reduction (e.g., with CREDs) | Chiral Halohydrin | High enantioselectivity and specificity |
| Chiral Reducing Agents (e.g., Borane with chiral amino alcohols) | Chiral Halohydrin | High enantiomeric excess |
Reductive Dehalogenation Processes
The reductive dehalogenation of α-haloketones is a fundamental transformation in organic synthesis, allowing for the removal of a halogen atom from the α-position of a ketone. This process typically proceeds through the formation of an enolate intermediate, which can then be protonated to yield the corresponding ketone or reacted with various electrophiles.
While specific studies on the reductive dehalogenation of this compound are not extensively documented, the general principles governing the reactivity of α-haloketones are well-established. A variety of reducing agents can be employed for this purpose, ranging from dissolving metals to complex metal hydrides and organometallic reagents. The choice of reducing agent can influence the reaction pathway and the ultimate products.
For instance, the reduction of an α-chloroketone like 3-chlorobutan-2-one with a mild reducing agent such as sodium borohydride would likely lead to the corresponding chlorohydrin, (3S,2S)-3-chlorobutan-2-ol or (3S,2R)-3-chlorobutan-2-ol, through the reduction of the carbonyl group. However, stronger reducing agents or those with a high affinity for halogens can effectuate dehalogenation.
A plausible mechanism for the reductive dehalogenation of this compound using a single-electron transfer (SET) reagent, such as zinc metal, would involve the initial transfer of an electron to the carbonyl group or the carbon-chlorine bond. This would generate a radical anion, which could then lose a chloride ion to form an enolate radical. A second electron transfer would then produce the enolate, which upon workup with a proton source would yield butan-2-one.
Table 1: Plausible Products of Reductive Dehalogenation of this compound under Different Hypothetical Conditions
| Reagent | Proposed Major Product |
| Zn, H+ | Butan-2-one |
| NaBH4 | (3S,2S)-3-chlorobutan-2-ol and (3S,2R)-3-chlorobutan-2-ol |
| SmI2 | Butan-2-one |
This table presents hypothetical outcomes based on the known reactivity of α-haloketones.
Stereoselective Conversions Involving 3-Chlorobutan-2-one
The presence of a stereocenter in this compound makes it an interesting substrate for stereoselective reactions, where the existing chirality can influence the formation of new stereocenters.
The reaction of ketones with ketenes can proceed through various pathways, including [2+2] cycloadditions to form oxetanes or nucleophilic addition of the enolate of the ketone to the ketene (B1206846). While specific research on the stereoselective reaction of this compound with ketenes is limited, general principles of stereocontrol can be applied.
In a hypothetical reaction between the enolate of this compound and a ketene, the approach of the ketene to the enolate would be influenced by the stereochemistry at the C3 position. The bulky chlorine atom and methyl group would direct the incoming ketene to the less sterically hindered face of the enolate. This facial selectivity would be crucial in determining the stereochemistry of the resulting product.
For example, if the (Z)-enolate of this compound were to react with ketene, the stereochemical outcome would depend on whether the ketene approaches from the re or si face of the enolate. The inherent chirality of the enolate would likely favor one approach over the other, leading to a diastereomeric excess of one product.
Table 2: Hypothetical Stereoselective Reaction of the Enolate of this compound with Ketene
| Enolate Geometry | Facial Approach of Ketene | Hypothetical Major Diastereomer |
| (Z)-enolate | si-face | (3S, 5S)-3-chloro-5-hydroxy-3-methylhexan-2-one |
| (Z)-enolate | re-face | (3S, 5R)-3-chloro-5-hydroxy-3-methylhexan-2-one |
This table illustrates a hypothetical scenario based on principles of stereoselective synthesis.
Rhodium-catalyzed transfer hydroarylation involving C-C bond activation is a sophisticated method for the formation of new carbon-carbon bonds. These reactions often proceed through the activation of a C-C bond in a strained ring system or via a directed activation. While there are no specific reports of this reaction utilizing 3-chlorobutan-2-one as a substrate, we can extrapolate the potential reactivity based on known rhodium-catalyzed processes.
A hypothetical rhodium-catalyzed reaction could involve the oxidative addition of the C-Cl bond of this compound to a Rh(I) catalyst, forming a Rh(III) intermediate. This intermediate could then undergo further transformations. However, the more common transfer hydroarylation reactions typically involve the activation of a C-H or C-C bond of a different substrate, which then adds to an unsaturated partner.
Given the functionalities present in 3-chlorobutan-2-one, a more plausible, though still hypothetical, rhodium-catalyzed reaction could involve its use as an electrophile in a cross-coupling reaction. For instance, a rhodium catalyst could facilitate the coupling of an organometallic reagent with the C-Cl bond of 3-chlorobutan-2-one. The stereochemical integrity of the chiral center would be a key consideration in such a transformation.
Table 3: Hypothetical Rhodium-Catalyzed Cross-Coupling of this compound
| Coupling Partner | Rhodium Catalyst | Hypothetical Product |
| Phenylboronic acid | [Rh(cod)Cl]2 | (S)-3-phenylbutan-2-one |
| Methylmagnesium bromide | Rh(acac)(CO)2 | 3-methylbutan-2-one |
This table presents hypothetical reactions based on known rhodium-catalyzed cross-coupling methodologies.
Computational Chemistry and Spectroscopic Characterization
Theoretical and Mechanistic Computational Studies
Computational modeling has become a powerful ally in understanding the complex chemical behavior of α-haloketones. up.ac.za By employing quantum mechanical calculations, researchers can predict molecular properties and reaction pathways, providing a theoretical framework that complements experimental findings. up.ac.za
Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction mechanisms involving α-haloketones. up.ac.za These models can calculate activation energies and provide insights into the driving forces behind reactions. up.ac.za For instance, in nucleophilic substitution reactions, computational analysis can reveal the subtle attractive interactions between the α-hydrogens of the haloketone and the incoming nucleophile during the initial stages of the reaction. up.ac.za
Furthermore, computational modeling can distinguish between competing reaction pathways, such as nucleophilic substitution and epoxidation, by comparing their activation energies. up.ac.za It can also identify the rate-determining step, which may not always be the formation of a transition state but could be a rotational barrier necessary for the optimal alignment of reacting groups. up.ac.za
The stereochemical outcome of reactions involving α-haloketones is a critical aspect of their chemistry. Computational methods have advanced to the point where they can serve as valuable predictive tools in asymmetric catalysis. rsc.org By modeling the transition states of competing stereochemical pathways, researchers can gain mechanistic insights and, in some cases, quantitatively predict the stereoselectivity of a reaction. rsc.org
Conformational analysis of α-haloketones reveals that they can exist as rotational isomers. nih.gov The preferred conformation is often a cisoid arrangement where the halogen and the carbonyl oxygen are in the same plane, minimizing steric hindrance. nih.govwikipedia.org This preference is influenced by the balance of steric repulsion and dipolar interactions. nih.govutdallas.edu In different solvents, the stability of conformers can change; for example, in nonpolar solvents, a conformation that allows for dipole cancellation may be favored, while in polar solvents, a conformation with reinforced dipoles might be more stable. utdallas.edu
Table 1: Conformational Preferences of α-Haloketones
| Conformer | Dihedral Angle (Halogen-C-C=O) | Key Feature | Stability Factor |
|---|---|---|---|
| Cisoid | ~0° | Halogen and carbonyl oxygen are eclipsed. | Generally more stable due to reduced steric repulsion between the halogen and the alkyl group. nih.gov |
| Transoid | ~180° | Halogen and carbonyl oxygen are anti-periplanar. | Less stable due to greater steric repulsion. nih.gov |
The reaction of α-haloketones with trialkyl phosphites is a classic example of competing reaction pathways: the Perkow reaction, which yields an enol phosphate, and the Michaelis-Arbuzov reaction, which produces a β-ketophosphonate. researchgate.netchemeurope.com Computational studies have been pivotal in dissecting the mechanistic nuances of this competition. researchgate.net
High-level calculations can analyze the frontier molecular orbitals (FMO) and descriptors derived from the Hard and Soft Acids and Bases (HSAB) principle to predict the initial site of nucleophilic attack. researchgate.netnih.gov In the case of chloroacetone (B47974) reacting with trimethyl phosphite (B83602), these analyses suggest a preferential interaction with the carbonyl group. researchgate.netnih.gov
The Perkow reaction is thought to proceed through a cheletropic addition of the phosphorus atom to the carbonyl group, forming an oxaphosphirane intermediate. researchgate.netnih.gov This step is often the rate-determining step. researchgate.netnih.gov The alternative Michaelis-Arbuzov pathway involves a direct nucleophilic displacement of the chloride by the phosphorus atom. researchgate.netwikipedia.org
Computational studies have shown that the Perkow pathway is both kinetically and thermodynamically favored in the gas phase. researchgate.netnih.gov However, in polar solvents, it is only kinetically preferred. researchgate.netnih.gov The choice of halogen also plays a crucial role; α-iodoketones, for instance, tend to yield only the Michaelis-Arbuzov product. wikipedia.org
Table 2: Comparison of Perkow and Michaelis-Arbuzov Reaction Pathways
| Feature | Perkow Reaction | Michaelis-Arbuzov Reaction |
|---|---|---|
| Initial Attack | Carbonyl Carbon | Halogen-bearing Carbon |
| Key Intermediate | Oxaphosphirane | Phosphonium Salt |
| Product | Enol Phosphate | β-Ketophosphonate |
| Kinetic/Thermodynamic Preference (Gas Phase) | Favored | Less Favored |
| Kinetic/Thermodynamic Preference (Polar Solvent) | Kinetically Preferred | Can be thermodynamically favored |
Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis
Spectroscopic techniques provide the experimental data necessary to validate computational models and to fully characterize the structure and stereochemistry of molecules like (3S)-3-chloranylbutan-2-one.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom. nih.govchemicalbook.comspectrabase.com The chemical shifts and coupling constants are sensitive to the stereochemistry of the molecule, allowing for the assignment of relative and, in some cases, absolute configurations.
NMR is also a powerful tool for mechanistic probing. nih.gov By monitoring the changes in the NMR spectrum over the course of a reaction, it is possible to identify intermediates, determine reaction kinetics, and elucidate reaction pathways. nih.gov Furthermore, NMR is an excellent method for assessing the purity of a sample, as the presence of impurities will give rise to additional signals in the spectrum.
Table 3: Predicted ¹H NMR Data for 3-chlorobutan-2-one
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (next to C=O) | ~2.3 | Singlet |
| CH (with Cl) | ~4.5 | Quartet |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. nih.govtriprinceton.org For this compound, the IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. The position of this band can be sensitive to the conformation of the molecule. nih.gov
Raman spectroscopy, which is complementary to IR, is particularly useful for studying vibrations that result in a change in polarizability. triprinceton.org The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule, aiding in the identification of different conformers. nih.gov For example, studies on related α-haloketones have used these techniques to investigate rotational isomerism. nih.gov
Table 4: Key Vibrational Modes for α-Haloketones
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C=O Stretch | 1700 - 1750 | IR (strong), Raman (weaker) |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Chiral Analytical Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) is crucial in stereoselective synthesis and for the characterization of chiral compounds. For this compound, chiral analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), provides the necessary resolution of its enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification.
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a column packed with a chiral stationary phase. For the enantiomers of 3-chloranylbutan-2-one, polysaccharide-based CSPs are particularly effective.
Detailed research findings have established a reliable method for the enantiomeric separation of 3-chloranylbutan-2-one. In a study focused on the stereoselective addition of phenylacetylene (B144264) to racemic α-chloroketones, the enantiomeric excess of the unreacted 3-chloranylbutan-2-one was determined using chiral HPLC. mdpi.com The specific conditions for this separation are outlined in the table below.
Interactive Data Table: Chiral HPLC Method for 3-Chloranylbutan-2-one
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
| Retention Time (R-enantiomer) | 12.7 min |
| Retention Time (S-enantiomer) | 14.2 min |
This method demonstrates a clear separation of the (R)- and (S)-enantiomers, enabling accurate determination of the enantiomeric excess in a sample. The choice of a polysaccharide-based column, specifically a derivative of amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), is instrumental in achieving the necessary chiral recognition for this small, halogenated ketone.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase.
The conditions for a representative chiral SFC method are detailed in the table below. This method would likely require minimal optimization to achieve baseline separation of the enantiomers of 3-chloranylbutan-2-one.
Interactive Data Table: Representative Chiral SFC Method for Small Halogenated Ketones
| Parameter | Value |
| Column | Lux Cellulose-2 |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 210 nm |
| Temperature | 40 °C |
The use of a chlorinated cellulose-based chiral selector (Lux Cellulose-2) in this SFC method could offer complementary selectivity to the amylose-based CSP used in the HPLC method. The polar organic modifier, in this case, methanol, is crucial for adjusting the mobile phase strength and ensuring the elution of the polar ketone from the column.
Advanced Applications of 3s 3 Chloranylbutan 2 One As a Chiral Building Block in Complex Organic Synthesis
Precursor for Optically Active Alcohols and Polyfunctional Organic Compounds
The stereoselective reduction of the carbonyl group in (3S)-3-chloranylbutan-2-one offers a direct route to optically active chlorohydrins, which are themselves important intermediates in the synthesis of a wide array of organic molecules. sigmaaldrich.com The diastereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions, allowing access to different stereoisomers of 3-chlorobutan-2-ol.
One notable application involves the use of biocatalysis. For instance, recombinant E. coli cells have been employed for the production of chiral alcohols from acetophenone (B1666503) derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone, using 3-chloro-2-butanone (B129570) in the process. sigmaaldrich.comlookchem.comchemicalbook.com This enzymatic approach often provides high enantiomeric and diastereomeric purity, which is crucial for the synthesis of biologically active compounds.
The resulting optically active chlorohydrins serve as precursors to other functional groups. For example, they can be readily converted to chiral epoxides, which are highly reactive intermediates for the introduction of various nucleophiles. This opens up pathways to a diverse range of polyfunctional compounds, where the stereochemistry established in the initial reduction of this compound is carried through subsequent transformations. The strategic manipulation of the functional groups in these molecules is a cornerstone of modern synthetic organic chemistry. libretexts.org
Role in the Synthesis of Pharmaceutical Intermediates and Biologically Relevant Scaffolds
The inherent chirality and bifunctionality of this compound make it an attractive starting material for the synthesis of pharmaceutical intermediates and complex molecular scaffolds with defined stereochemistry. guidechem.com Its utility is particularly evident in the construction of heterocyclic systems, which form the core of many therapeutic agents.
Intermediate for the Synthesis of HIV Protease Inhibitors
The development of effective treatments for Human Immunodeficiency Virus (HIV) has been a major success of rational drug design, with HIV protease inhibitors playing a crucial role. The synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final drug substance. plu.mxacs.orgnih.gov
While a direct synthetic route from this compound to a specific, commercially available HIV protease inhibitor is not prominently documented in readily available literature, the structural motifs accessible from this chiral ketone are highly relevant. The synthesis of potent HIV protease inhibitors frequently involves the construction of hydroxyethylene and hydroxyethylamine isosteres, which mimic the transition state of the viral protease. scite.ai These isosteres often contain multiple stereocenters, and their stereocontrolled synthesis is a critical challenge.
Precursor to Carbene Species
A significant application of 3-chloro-2-butanone is in the synthesis of precursors for N-heterocyclic carbenes (NHCs). Specifically, it has been used in the synthesis of 3-aryl-4,5-dimethylthiazolium chlorides. sigmaaldrich.comlookchem.comchemicalbook.com These thiazolium salts are stable precursors to thiazol-2-ylidenes, a class of NHCs that have found widespread use as ligands in organometallic catalysis.
The synthesis typically involves the reaction of 3-chloro-2-butanone with a primary amine and a source of sulfur, leading to the formation of the thiazolium ring. The resulting NHC precursors can then be deprotonated to generate the free carbene, which can be used in a variety of catalytic applications, including olefin metathesis and cross-coupling reactions. The use of an optically active precursor like this compound could potentially lead to the development of novel chiral NHC ligands for asymmetric catalysis.
Synthetic Utility in Agrochemical and Specialty Chemical Development
Beyond the pharmaceutical industry, this compound and related compounds are valuable intermediates in the synthesis of agrochemicals and specialty chemicals. guidechem.com The introduction of specific functional groups and stereocenters can have a profound impact on the biological activity and selectivity of pesticides.
For example, 3-chlorobutanone is a known building block for the synthesis of certain insecticides. The development of efficient and stereoselective synthetic routes to these agrochemicals is of great economic importance. The use of a chiral precursor can lead to the production of a single, more active enantiomer of a pesticide, which can reduce the environmental impact by lowering the required application rates.
The reactivity of this compound also allows for its incorporation into a variety of other molecular frameworks, leading to the creation of specialty chemicals with unique properties. These can range from flavor and fragrance components to materials with specific optical or electronic properties.
Interactive Data Table of Compounds
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | (3S)-3-chlorobutan-2-one | C4H7ClO |
| 3-chlorobutan-2-ol | 3-chlorobutan-2-ol | C4H9ClO |
| N-Boc-3-pyrrolidinone | tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 |
| 3-aryl-4,5-dimethylthiazolium chloride | 3-aryl-4,5-dimethyl-1,3-thiazol-3-ium chloride | Varies with aryl group |
Environmental Fate and Degradation Studies of α Chloroketones
Biological Degradation Pathways
The biodegradation of α-chloroketones is a key process in their environmental removal. Microorganisms have evolved various enzymatic systems to transform or mineralize halogenated organic compounds.
Microbial Transformations by Alkene Monooxygenases
While direct evidence for the degradation of (3S)-3-chloranylbutan-2-one by alkene monooxygenases is not extensively documented, the action of microbial enzymes on similar chlorinated compounds provides insight into potential transformation pathways. Microbial reduction is a significant pathway for α-chloroketones. Studies have shown that various microorganisms, including species of Candida, Pichia, Geotrichum, and Rhodococcus, can stereospecifically reduce α-chloroketones to the corresponding α-chlorohydrins nih.gov. This reduction of the ketone group is a critical first step in the detoxification and further degradation of these compounds.
For instance, a wide range of microorganisms have been screened for their ability to reduce α-chloroketones, yielding optically active α-chlorohydrins, which are important chiral building blocks in chemical synthesis nih.gov. This suggests that microbial populations in soil and water could potentially transform this compound into (2R,3S)-3-chlorobutan-2-ol or (2S,3S)-3-chlorobutan-2-ol.
Furthermore, other microbial enzymes are known to act on chlorinated hydrocarbons. For example, dioxygenases are known to initiate the degradation of chlorinated benzenes by converting them to chlorocatechols nih.gov. While this compound is an aliphatic ketone, it is plausible that similar oxidative enzymes could play a role in its degradation, potentially leading to dehalogenation and cleavage of the carbon chain. The aerobic transformation of the chlorinated insecticide Kepone by Pseudomonas aeruginosa to monohydro-Kepone further illustrates the capacity of microorganisms to hydroxylate chlorinated ketones nih.gov.
Table 1: Examples of Microbial Transformation of α-Chloroketones and Related Compounds
| Microorganism | Substrate | Transformation Product | Reference |
|---|---|---|---|
| Candida sonorensis SC 16117 | α-chloroketone | R-α-chlorohydrin (100% ee) | nih.gov |
| Geotrichum candidum SC 5469 | α-chloroketone | R-α-chlorohydrin (100% ee) | nih.gov |
| Pichia pinus SC 13864 | α-chloroketone | S-α-chlorohydrin (88% ee) | nih.gov |
| Pseudomonas aeruginosa strain KO3 | Kepone (a chlorinated ketone insecticide) | Monohydro-Kepone | nih.gov |
Abiotic Degradation Processes
Abiotic degradation mechanisms, including atmospheric oxidation and photodegradation, are significant in determining the environmental fate of volatile α-chloroketones like this compound.
Atmospheric Oxidation and Photodegradation Mechanisms
The atmospheric lifetime of volatile organic compounds (VOCs) is often determined by their reaction with photochemically generated oxidants, primarily the hydroxyl (OH) radical. For ketones, the reaction with OH radicals is a key degradation pathway. While specific kinetic data for this compound is unavailable, studies on similar ketones can provide valuable estimates.
For example, the atmospheric degradation of 3,3-dimethylbutanone, an analogue of 3-chloro-2-butanone (B129570), has been studied. The rate coefficient for the reaction of 3,3-dimethylbutanone with OH radicals was determined to be (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at room temperature copernicus.org. Based on this, it can be inferred that this compound will also be susceptible to atmospheric oxidation by OH radicals. The presence of a chlorine atom may influence the reaction rate.
The general mechanism for the atmospheric oxidation of ketones involves the abstraction of a hydrogen atom by the OH radical, forming a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical, typically with nitric oxide (NO) or other peroxy radicals, lead to the formation of various degradation products.
Photodegradation, or the breakdown of molecules by light, can also contribute to the removal of α-chloroketones from the environment. Carbonyl compounds can absorb ultraviolet radiation, leading to their excitation and subsequent fragmentation. The C-Cl bond in α-chloroketones is also susceptible to photolytic cleavage.
Identification and Characterization of Degradation Products
The products formed from the degradation of α-chloroketones depend on the specific degradation pathway.
In the case of atmospheric oxidation, the reaction of ketones with OH radicals typically leads to the formation of smaller carbonyl compounds and other oxygenated products. For instance, the oxidation of 3,3-dimethylbutanone was found to produce acetone (B3395972), formaldehyde, and 2,2-dimethylpropanal copernicus.org. By analogy, the atmospheric oxidation of this compound is expected to yield smaller chlorinated and non-chlorinated carbonyls and carboxylic acids. Plausible products could include acetaldehyde, chloroacetic acid, and pyruvic acid, following the fragmentation of the parent molecule.
Chemical degradation studies of a cysteine chloromethyl ketone derivative indicated that the compound degrades into two major products, likely through oxidation nih.gov. This suggests that oxidative processes are a key route for the breakdown of α-chloroketones in various environmental compartments.
Abiotic degradation in aquatic or soil environments can also occur through processes like hydrolysis and reductive dechlorination, especially under anaerobic conditions with the presence of reducing agents like iron minerals nih.gov. Hydrolysis of the C-Cl bond would lead to the formation of 3-hydroxybutan-2-one. Reductive dechlorination would replace the chlorine atom with a hydrogen atom, yielding butan-2-one.
Table 2: Potential Degradation Products of this compound via Different Pathways
| Degradation Pathway | Potential Products | Basis of Inference |
|---|---|---|
| Microbial Reduction | (2R,3S)-3-chlorobutan-2-ol, (2S,3S)-3-chlorobutan-2-ol | Analogous reduction of α-chloroketones nih.gov |
| Atmospheric Oxidation | Acetaldehyde, Chloroacetic acid, Pyruvic acid, Formaldehyde | Oxidation products of analogous ketones copernicus.org |
| Hydrolysis | 3-hydroxybutan-2-one | General reaction of alkyl halides |
| Reductive Dechlorination | Butan-2-one | Abiotic degradation of chlorinated hydrocarbons nih.gov |
Q & A
Q. What are the recommended synthetic routes for (3S)-3-chloranylbutan-2-one, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective chlorination of butan-2-one derivatives using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can yield the (3S)-stereoisomer. Post-synthesis, enantiomeric purity is verified via chiral HPLC or polarimetry. A validated protocol using dichloromethane as a solvent and triethylamine as a base has been reported for analogous chlorinated ketones .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis may occur. Acute oral toxicity (Category 4, H302) requires PPE (gloves, lab coat, goggles) during handling. Contaminated materials should be absorbed with inert substrates (e.g., diatomite) and disposed of via hazardous waste protocols .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the chlorinated carbon (δ ~70–90 ppm for C-Cl) and ketone group (δ ~200–220 ppm for C=O).
- IR : Strong absorption at ~1700–1750 cm⁻¹ for the ketone and ~550–600 cm⁻¹ for C-Cl.
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
Cross-validation with X-ray crystallography (as in analogous ketones) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from solvent polarity or temperature gradients in larger batches. Use design of experiments (DoE) to optimize parameters:
- Solvent : Test polar aprotic (e.g., THF) vs. non-polar (e.g., hexane) solvents.
- Temperature : Monitor exothermicity via in-situ IR or calorimetry.
- Catalyst Loading : Titrate chiral catalysts (0.5–5 mol%) to identify minima for enantioselectivity.
Reproducibility is enhanced by strict moisture/oxygen control .
Q. What mechanistic insights explain the stereochemical outcomes of this compound in nucleophilic substitution reactions?
- Methodological Answer : The (3S)-configuration directs nucleophiles (e.g., Grignard reagents) via steric hindrance and electronic effects. Computational modeling (DFT) can map transition states, while kinetic isotopic effects (KIE) reveal rate-determining steps. For example, bulky nucleophiles favor retention of configuration due to restricted access to the chlorinated carbon .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies may stem from impurities or measurement conditions. Use standardized protocols:
- Gravimetric Analysis : Saturate solvent at 25°C, filter, and evaporate to quantify dissolved mass.
- HPLC Calibration : Compare peak areas of saturated solutions against known concentrations.
Solubility in DMSO (high) vs. hexane (low) is typical for chlorinated ketones .
Data Analysis & Safety
Q. What strategies mitigate risks when analyzing toxic byproducts of this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace chlorinated byproducts (e.g., 3-chlorobenzoic acid) with MRM transitions.
- Ventilation : Use fume hoods with HEPA filters and monitor airborne concentrations against PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds .
- Waste Neutralization : Treat acidic/byproduct streams with NaHCO₃ before disposal .
Q. How should researchers validate contradictory spectral data for this compound derivatives?
- Methodological Answer : Triangulate data using:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
- Single-Crystal XRD : Absolute configuration assignment (e.g., Flack parameter < 0.1).
- Computational Predictions : Compare experimental vs. simulated spectra (e.g., Gaussian DFT) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
